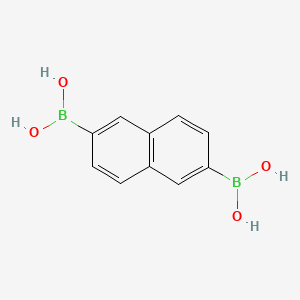
Naphthalene-2,6-diyldiboronic acid
Vue d'ensemble
Description
Naphthalene-2,6-diyldiboronic acid is a useful research compound. Its molecular formula is C10H10B2O4 and its molecular weight is 215.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene-2,6-diyldiboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-2,6-diyldiboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conducting Thin Films and Molecular Sensors : Naphthalene diimides, a related compound to Naphthalene-2,6-diyldiboronic acid, show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).
Synthesis of Special Polymers : The oxidative conversion of alkyl naphthalenes can produce Naphthalene-2,6-diyldiboronic acid (or 2,6-NDA) with high selectivity, useful in the synthesis of special polymers (Martin, Armbruster, Müller, & Deuschle, 2008).
Supramolecular Chemistry and Medicinal Applications : There is potential in supramolecular chemistry, sensors, catalysis, and medicinal applications, though some key obstacles need to be overcome for real-world applications (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Organic Electronic Devices : Naphthalene diimide copolymers with varying thiophene content show promise for organic electronic devices due to high electron mobilities and improved crystallinity and order (Durban, Kazarinoff, & Luscombe, 2010).
Luminescence Switching Materials : Metal-organic frameworks constructed from naphthalene diimide derivatives exhibit reversible naked photochromic properties and photocontrolled luminescence, offering a novel approach for designing luminescence switching materials (Liu, Wang, Xia, Liu, & Shen, 2020).
Enantioselective Recognition of Amines : Enantiopure 1,8-bisphenolnaphthalene, another derivative, can effectively detect a wide range of chiral amines (Ghosn & Wolf, 2011).
Environmental Applications : A Moraxella strain from an industrial sewage plant can degrade naphthalene-2,6-disulfonic acid and naphthalene-1,6-disulfonic acid, showcasing potential environmental applications (Wittich, Rast, & Knackmuss, 1988).
Propriétés
IUPAC Name |
(6-borononaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6,13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFOICJEVFQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,6-diyldiboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



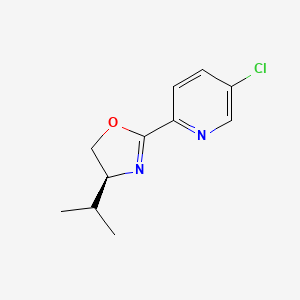

![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid](/img/structure/B8196769.png)
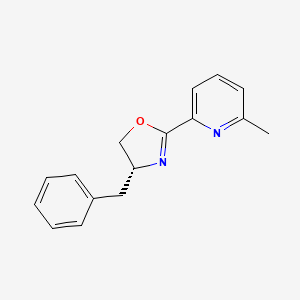
![Furo[3,4-b]furo[3',4':5,6]pyrazino[2,3-f]furo[3',4':5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone](/img/structure/B8196785.png)
![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)
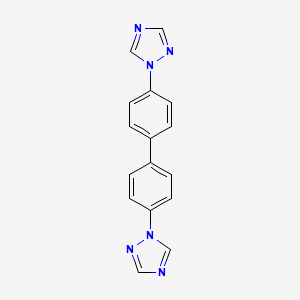
![[1,1':3',1''-Terphenyl]-3,3'',5'-tricarboxylic acid](/img/structure/B8196825.png)
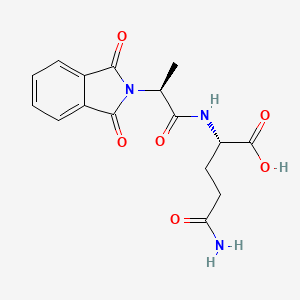
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B8196851.png)
